![molecular formula C24H39FeOP2+ B577469 (SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene CAS No. 1221746-56-0](/img/structure/B577469.png)

(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

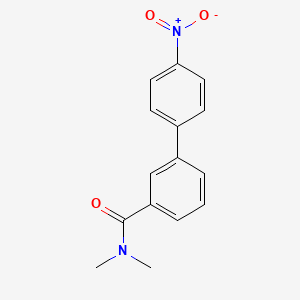

“(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene” is a chiral ferrocenyl diphosphine ligand . It’s often used in asymmetric catalytic hydrogenation, playing a significant role in the synthesis of many drugs and fine chemicals .

Molecular Structure Analysis

The compound has a molecular weight of 570.51 and its empirical formula is C34H44FeP2 . The structure includes a ferrocene core with phosphinoethyl and phenylphosphinoyl groups attached .Chemical Reactions Analysis

This compound may be used as a ligand in various palladium-catalyzed amination reactions . It’s also been widely applied in large-scale asymmetric hydrogenation reactions .Scientific Research Applications

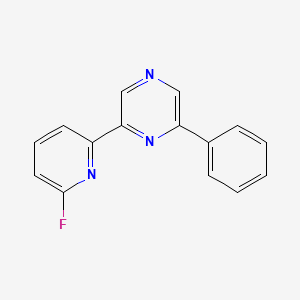

Palladium-Catalyzed Cross-Coupling Reactions

(SP)-1-[®-1-(Di-tert-butylphosphino)ethyl]-2-[®-phenylphosphinoyl]ferrocene: serves as a ligand in palladium-catalyzed cross-coupling reactions. Researchers have developed a series of palladacyclic precatalysts incorporating this bulky ligand. These precatalysts are easily prepared and enable the use of electron-rich di-tert-butylphosphino biaryl ligands. As a result, they enhance the efficiency of C–N and C–O bond-forming processes .

Ortho-Selective C–H Amination Reactions

In the realm of transition-metal catalysis, DTBPF plays a crucial role in ortho-selective CAr–H amination reactions. When combined with ruthenium catalysts, it facilitates the functionalization of aromatic substrates. Notably, this strategy demonstrates compatibility with various phenyl-substituted N-heterocycles, including biologically active compounds .

Mechanism of Action

Future Directions

properties

IUPAC Name |

(Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34OP2.C5H5.Fe/c1-14(21(17(2,3)4)18(5,6)7)15-12-11-13-16(15)22(20)19(8,9)10;1-2-4-5-3-1;/h11-14H,1-10H3;1-5H;/q;-1;+2/t14-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJTVESITBPOLN-FMOMHUKBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C\1=CC=C/C1=[P+](\C(C)(C)C)/[O-])P(C(C)(C)C)C(C)(C)C.[CH-]1C=CC=C1.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39FeOP2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746444 |

Source

|

| Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(SP)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[(R)-phenylphosphinoyl]ferrocene | |

CAS RN |

1221746-56-0 |

Source

|

| Record name | (Z)-tert-butyl-[2-[(1R)-1-ditert-butylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3,5,8,11-tetraazatricyclo[7.4.0.02,]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B577389.png)

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)